

Application Notes and Protocols: Preparation of Tilpisertib Fosmecarbil TFA for Animal Studies

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Compound of Interest

Compound Name: *Tilpisertib fosmecarbil tfa*

Cat. No.: *B15579698*

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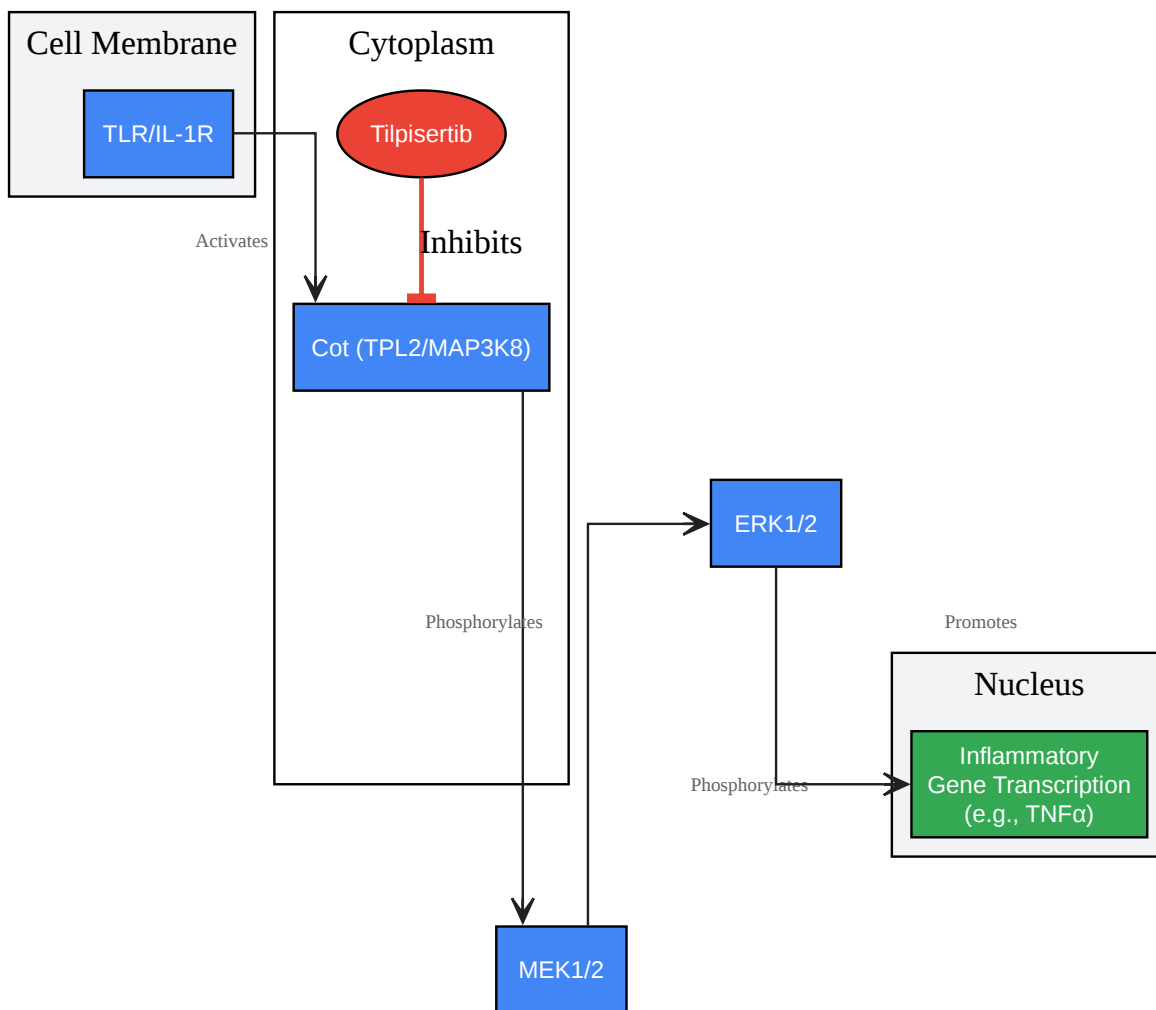
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and formulation of **Tilpisertib fosmecarbil TFA** (also known as GS-5290 TFA) for use in preclinical animal research. The information is intended to ensure consistent and effective delivery of the compound for in vivo studies investigating its anti-inflammatory properties.

Mechanism of Action

Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), which functions as an inhibitor of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2).^{[1][2]} This kinase is a key upstream regulator in the MEK-ERK signaling pathway. By inhibiting Cot/TPL2, Tilpisertib is expected to reduce the production and signaling of tumor necrosis factor-alpha (TNF α), a critical mediator of inflammation.^[1] The compound is under development for the treatment of inflammatory bowel diseases such as ulcerative colitis.^{[3][4][5][6]}

Signaling Pathway of Tilpisertib Fosmecarbil



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Caption: Tilpiseritib inhibits Cot (TPL2/MAP3K8), blocking the downstream MEK-ERK pathway and reducing inflammatory gene transcription.

Formulation Data

Tilpiseritib fosmecarbil TFA is the trifluoroacetic acid salt form of Tilpiseritib fosmecarbil.[7] It is an inhibitor of serine/threonine kinase with anti-inflammatory activity.[7] For in vivo studies, proper solubilization is critical. The following tables summarize tested vehicle compositions and the achievable solubility.

Table 1: Vehicle Compositions for **Tilpisertib Fosmecarbil TFA**

Protocol	Component 1	Component 2	Component 3	Component 4
1	10% DMSO	40% PEG300	5% Tween-80	45% Saline
2	10% DMSO	90% (20% SBE- β -CD in Saline)	-	-
3	10% DMSO	90% Corn Oil	-	-

Table 2: Solubility of **Tilpisertib Fosmecarbil TFA** in Different Vehicles

Protocol	Solubility	Observation
1	≥ 2.5 mg/mL (2.90 mM)	Clear solution
2	≥ 2.5 mg/mL (2.90 mM)	Clear solution
3	≥ 2.5 mg/mL (2.90 mM)	Clear solution

Experimental Protocols

Below are detailed protocols for preparing dosing solutions of **Tilpisertib fosmecarbil TFA** for animal administration. It is recommended to prepare a fresh solution for each experiment.

Protocol 1: PEG300/Tween-80 Formulation

This protocol is suitable for routes of administration where a co-solvent system is acceptable.

Materials:

- **Tilpisertib fosmecarbil TFA**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80

- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Warming bath or sonicator (optional)

Procedure:

- Prepare Stock Solution: Weigh the required amount of **Tilpisertib fosmecarbil TFA** and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
- Vehicle Preparation (Step-wise): For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 400 μ L of PEG300 to a sterile tube. b. Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 μ L of Tween-80 and vortex until the solution is homogeneous. d. Add 450 μ L of saline to reach the final volume of 1 mL. Vortex again to ensure a clear, uniform solution.
- Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.^[7]

Protocol 2: SBE- β -CD Formulation

This formulation uses sulfobutyl ether beta-cyclodextrin (SBE- β -CD) as a solubilizing agent, which can be advantageous for reducing potential toxicity associated with high concentrations of organic co-solvents.

Materials:

- **Tilpisertib fosmecarbil TFA**
- DMSO
- 20% (w/v) SBE- β -CD in Saline
- Sterile tubes

- Vortex mixer

Procedure:

- Prepare Stock Solution: Prepare a concentrated stock solution of **Tilpisertib fosmecarbil TFA** in DMSO as described in Protocol 1.
- Vehicle Preparation: For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 900 μ L of the 20% SBE- β -CD in saline solution to a sterile tube. b. Add 100 μ L of the 25 mg/mL DMSO stock solution. c. Vortex thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Formulation

This protocol is suitable for oral gavage or other routes where an oil-based vehicle is preferred.

Materials:

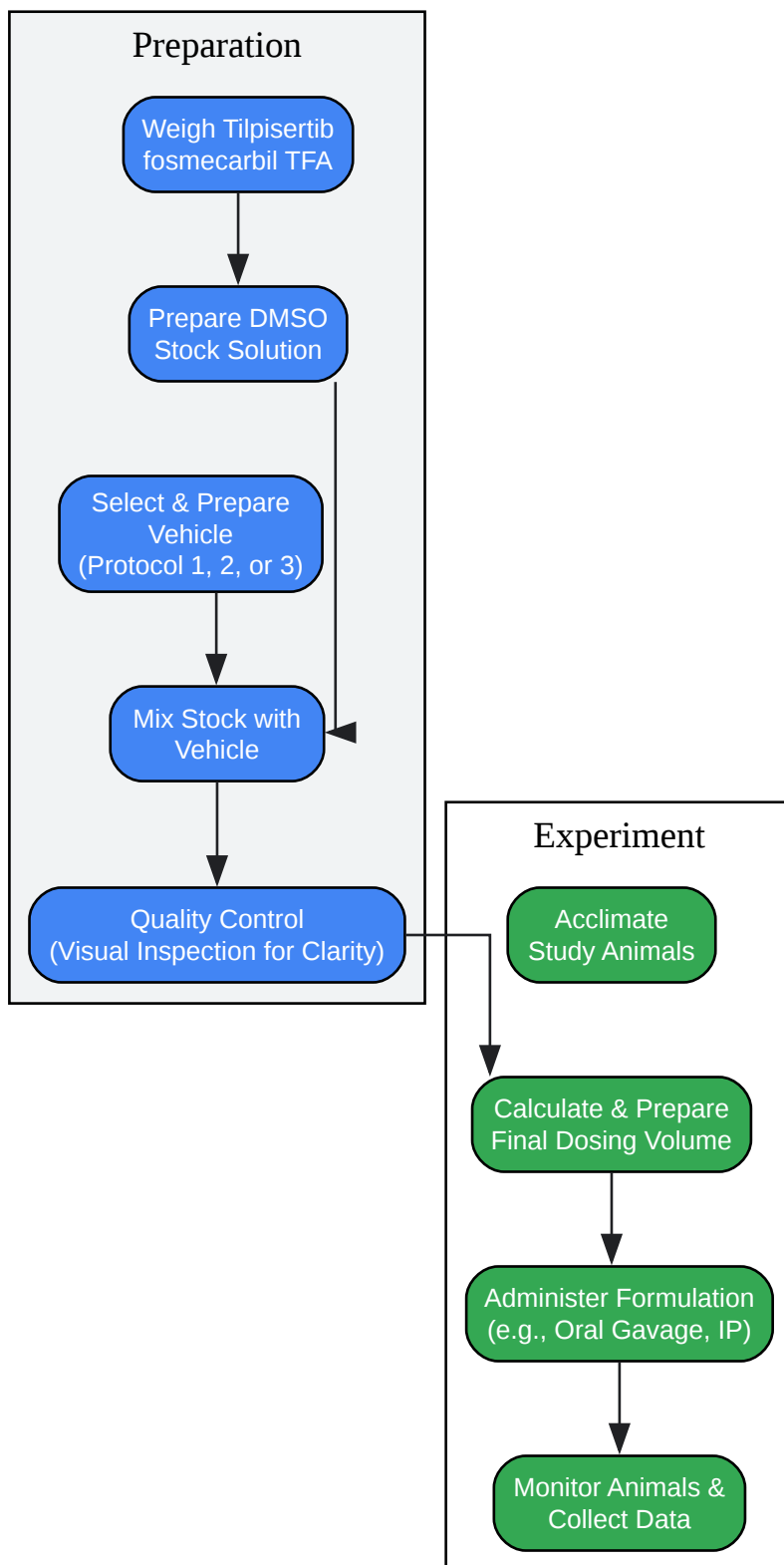
- **Tilpisertib fosmecarbil TFA**
- DMSO
- Corn Oil
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare Stock Solution: Prepare a concentrated stock solution of **Tilpisertib fosmecarbil TFA** in DMSO as described in Protocol 1.
- Vehicle Preparation: For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 900 μ L of corn oil to a sterile tube. b. Add 100 μ L of the 25 mg/mL DMSO stock solution. c. Vortex vigorously to ensure a uniform suspension or solution.

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering **Tilpisertib fosmecarbil TFA** in an animal study.



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Caption: Workflow for the preparation and administration of **Tilpisertib fosmecarbil TFA** in animal studies.

Storage and Handling

- Compound: **Tilpisertib fosmecarbil TFA** should be stored at room temperature in the continental US, though this may vary elsewhere.^[7]
- Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.^[7]
- Formulations: Dosing formulations should be prepared fresh before each experiment to ensure stability and prevent precipitation.

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